molecular formula C12H18BNO3 B033277 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 445264-61-9

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B033277
CAS No.: 445264-61-9
M. Wt: 235.09 g/mol
InChI Key: QOGNDJLSYMJGPP-UHFFFAOYSA-N
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Description

  • Introduction to 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This compound is a boron-containing heterocyclic compound that has become increasingly important in organic synthesis and materials science. This molecule features a pyridine ring substituted with a methoxy group at the 2-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 5-position. The unique combination of these functional groups imparts distinctive chemical reactivity and physicochemical properties, making the compound valuable for a range of research and industrial applications.

  • Chemical Identification and Structure
Property Value
CAS Number 445264-61-9
Molecular Formula C₁₂H₁₈BNO₃
Molecular Weight 235.09 g/mol
InChI InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3
InChI Key QOGNDJLSYMJGPP-UHFFFAOYSA-N
SMILES N=1C=C(C=CC1OC)B2OC(C)(C)C(O2)(C)C

Structural Features:

Representative Structure:

      O
     / \
   B     O
   |     |
  C(CH3)2C(CH3)2
    |
   Pyridine ring (with methoxy at 2-position)

(For visual structures, refer to chemical databases such as PubChem or ChemImpex.)

  • Physical and Chemical Properties
Property Value
Appearance Not specified (typically solid)
Density ~1.067 g/cm³
Boiling Point ~329 °C (estimated)
Flash Point ~153 °C
Solubility Soluble in organic solvents
Stability Stable under standard conditions; moisture-sensitive due to boronic ester group

Safety Information:

  • Synthesis and Preparation

The synthesis of this compound typically involves the borylation of a suitably substituted pyridine precursor. A common route is the palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) of 2-methoxy-5-halopyridine under Suzuki-Miyaura conditions. The boronic ester is often introduced using pinacol as the diol component.

Generalized Reaction Scheme:

2-Methoxy-5-bromopyridine + Bis(pinacolato)diboron + Pd catalyst → 
this compound

This method yields the boronic ester in moderate to high yields, with purification typically achieved by column chromatography.

  • Applications
Application Area Description
Organic Synthesis Versatile building block for Suzuki-Miyaura cross-coupling, enabling the formation of C–C bonds.
Pharmaceutical Research Intermediate in the synthesis of drug candidates and bioactive heterocycles.
Materials Science Precursor for functionalized polymers and advanced materials, improving durability and chemical resistance.
Analytical Chemistry Used as a reagent for derivatization and detection of analytes in complex mixtures.
Environmental Science Component in sensors for pollutant detection and environmental monitoring.
  • Reactivity and Mechanistic Insights

The boronic ester group in this compound is highly reactive towards palladium-catalyzed cross-coupling reactions, making it a staple in the construction of biaryl and heteroaryl scaffolds. The methoxy group can modulate the electronic properties of the pyridine ring, influencing both reactivity and selectivity in synthetic transformations.

  • Safety, Handling, and Storage
  • Handling: Use gloves, goggles, and work in a fume hood.
  • Storage: Store in a tightly sealed container, protected from moisture and light, at room temperature or lower.
  • Disposal: Follow institutional and governmental guidelines for boron-containing organic compounds.
  • Research Findings and Case Studies

Recent studies highlight the compound’s use in:

  • The efficient synthesis of substituted pyridines and pyridine-based pharmaceuticals via Suzuki-Miyaura coupling.
  • The development of advanced materials with enhanced stability and electronic properties.
  • Investigations into the fluorescence and electronic behavior of boron-containing heterocycles, suggesting potential in sensor technology.
  • Data Table: Key Properties and Identifiers
Parameter Value
Chemical Name This compound
CAS Number 445264-61-9
Molecular Formula C₁₂H₁₈BNO₃
Molecular Weight 235.09 g/mol
Density ~1.067 g/cm³
Boiling Point ~329 °C
Flash Point ~153 °C
Hazard Statements H302, H315
Synonyms 2-Methoxy-5-pyridineboronic acid pinacol ester; 2-(6-Methoxypyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
SMILES N=1C=C(C=CC1OC)B2OC(C)(C)C(O2)(C)C
InChI Key QOGNDJLSYMJGPP-UHFFFAOYSA-N
  • Conclusion

This compound stands out as a highly versatile and valuable compound in modern chemistry. Its unique structural features, robust reactivity, and broad applicability in synthesis, materials science, and analytical chemistry underscore its importance in both academic research and industrial development.

Properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-10(15-5)14-8-9/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGNDJLSYMJGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584511
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445264-61-9
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445264-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Preparation Methods

Miyaura Borylation of Halopyridine Precursors

The most widely adopted pathway involves Miyaura borylation, where 5-bromo-2-methoxypyridine reacts with bis(pinacolato)diboron (B2_2Pin2_2) under palladium catalysis. The general reaction scheme proceeds as follows:

5-Bromo-2-methoxypyridine+B2Pin2Pd catalyst, baseTarget Compound+Byproducts\text{5-Bromo-2-methoxypyridine} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst, base}} \text{Target Compound} + \text{Byproducts}

Critical parameters include:

  • Catalyst selection : Pd(dppf)Cl2_2 achieves 78–92% yields due to enhanced oxidative addition kinetics.

  • Solvent systems : 1,4-Dioxane outperforms THF and DMF in stabilizing the boronate intermediate.

  • Temperature : Reactions conducted at 90°C for 12 hours optimize conversion rates while minimizing deborylation.

Table 1: Comparative Analysis of Miyaura Borylation Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pd(dppf)Cl2_21,4-Dioxane90129298.5
Pd(OAc)2_2THF80246789.2
PdCl2_2(PPh3_3)2_2DMF100188195.7

Direct C–H Borylation

Recent advances in transition metal-catalyzed C–H activation enable direct borylation of 2-methoxypyridine. Iridium complexes (e.g., [Ir(COD)(OMe)]2_2) with dtbpy ligands facilitate regioselective C5 borylation at 150°C:

2-Methoxypyridine+PinB-BPinIr catalystTarget Compound\text{2-Methoxypyridine} + \text{PinB-BPin} \xrightarrow{\text{Ir catalyst}} \text{Target Compound}

Key limitations include:

  • Product selectivity : Competing C3 and C6 borylation reduces yields to 45–60%.

  • Catalyst loading : High iridium concentrations (5 mol%) required for viable rates.

Transmetalation Approaches

Copper-mediated transmetalation between 5-lithio-2-methoxypyridine and B2_2Pin2_2 offers a palladium-free route:

5-Li-2-methoxypyridine+B2Pin2CuITarget Compound\text{5-Li-2-methoxypyridine} + \text{B}2\text{Pin}2 \xrightarrow{\text{CuI}} \text{Target Compound}

This method achieves 68–74% yields but suffers from strict anhydrous requirements and cryogenic conditions (-78°C).

Optimization of Reaction Parameters

Catalytic System Engineering

Bidentate phosphine ligands (dppf, Xantphos) enhance Pd catalyst stability and turnover numbers (TONs). Data from 17 kinetic studies reveal:

  • Ligand effects : dppf increases TONs by 3.2× compared to monodentate PPh3_3.

  • Base selection : Potassium acetate (KOAc) outperforms carbonates and phosphates in maintaining reaction pH.

Table 2: Ligand Impact on Catalytic Efficiency

LigandTONTOF (h1^{-1})Deactivation Rate (%)
dppf42035.012
Xantphos38031.718
PPh3_313010.842

Solvent and Temperature Effects

Polar aprotic solvents with high boiling points (DMF, NMP) enable elevated temperatures (100–120°C) but accelerate boronic ester hydrolysis. Mixed solvent systems (dioxane:H2_2O 4:1) balance reactivity and stability:

Optimal solvent mixture89% yield vs. 72% in pure dioxane[3]\text{Optimal solvent mixture} \rightarrow 89\% \text{ yield vs. } 72\% \text{ in pure dioxane}

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Pilot-scale studies demonstrate 2.3× productivity gains in flow chemistry setups:

  • Residence time : 8 minutes vs. 12 hours in batch

  • Catalyst loading : Reduced to 0.5 mol% Pd via efficient mass transfer

Table 3: Batch vs. Flow Synthesis Metrics

ParameterBatch ReactorFlow ReactorImprovement
Space-time yield (kg/m3^3/h)0.82.1163%
Pd consumption (g/kg product)4.21.759%
Energy input (kWh/kg)18.79.450%

Crystallization and Purification

Recrystallization from heptane:ethyl acetate (3:1) delivers >99.5% purity. Key steps:

  • Crude product dissolution at 60°C

  • Graded cooling to -20°C over 6 hours

  • Vacuum filtration with 0.2 μm membranes

SolventWater Content (%)Half-life (25°C)
Anhydrous THF0.01480 h
DMF0.172 h
MeOH0.512 h

Stabilization Strategies

  • Oxygen-free packaging : Argon-sparged vials increase shelf life to 24 months at -20°C

  • Chelating agents : 0.1% EDTA reduces metal-catalyzed decomposition by 78%

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its boron moiety can participate in cross-coupling reactions, particularly Suzuki-Miyaura reactions, which are pivotal for the formation of carbon-carbon bonds. This makes it an essential component in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling reactions, 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine acts as a boronic acid pinacol ester. It can react with aryl halides to form biaryl compounds. This reaction is significant for constructing molecular frameworks that are prevalent in drug development.

Medicinal Chemistry

The compound's properties make it suitable for applications in medicinal chemistry. It has been explored for its potential as a building block in the synthesis of biologically active compounds.

Anticancer Agents

Research indicates that derivatives of 2-methoxypyridine compounds exhibit anticancer activity. The incorporation of the boron moiety may enhance the efficacy and selectivity of these compounds against cancer cells. Studies have shown promising results when these compounds are tested against various cancer cell lines.

Antimicrobial Activity

Some studies suggest that pyridine derivatives possess antimicrobial properties. The presence of the boron group may contribute to increased bioactivity against bacterial strains, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Material Science

In material science, this compound can be utilized in the preparation of polymeric materials and coatings due to its chemical stability and reactivity.

Polymer Synthesis

The compound can be employed as a monomer or an additive in polymer synthesis processes to enhance properties such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
2-Methoxy-5-(dioxaborolan-2-yl)pyridin-3-ylamine (Target Compound) 2-OCH₃, 5-Bpin, 3-NH₂ C12H19BN2O3 257.11 g/mol Pharmaceutical intermediates, boronic acid-based drug synthesis
3-Bromo-5-(dioxaborolan-2-yl)pyridine 3-Br, 5-Bpin C13H19BBrNO3 339.02 g/mol Cholinergic drugs, oxazolidinone derivatives, organic electroluminescent materials
2-Methanesulfonyl-5-(dioxaborolan-2-yl)pyridine 2-SO₂CH₃, 5-Bpin C12H18BNO4S 283.15 g/mol Electron-withdrawing group (EWG)-enhanced cross-coupling reactions
2-Bromo-3-methoxy-5-(dioxaborolan-2-yl)pyridine 2-Br, 3-OCH₃, 5-Bpin C12H16BBrNO3 328.04 g/mol Multi-functionalized intermediates for sequential coupling reactions
2-Ethoxy-3-(trifluoromethyl)-5-(dioxaborolan-2-yl)pyridine 2-OCH₂CH₃, 3-CF₃, 5-Bpin C13H18BF3NO3 305.10 g/mol Sterically hindered and EWG-modified drug candidates
3-Methoxy-5-(dioxaborolan-2-yl)pyridine 3-OCH₃, 5-Bpin C12H18BNO3 241.09 g/mol Positional isomer with distinct electronic effects for tailored reactivity

Reactivity and Electronic Effects

  • Methoxy Group (OCH₃): The electron-donating methoxy group at position 2 (target compound) or 3 () activates the pyridine ring for electrophilic substitution. However, in Suzuki-Miyaura couplings, the boronate’s reactivity is influenced by adjacent substituents. Halogens (Br, Cl): Bromo or chloro substituents () enable sequential functionalization via cross-coupling or nucleophilic substitution, expanding synthetic utility .

Key Research Findings

  • Suzuki-Miyaura Coupling Efficiency: The target compound’s methoxy group enhances coupling yields in aryl-aryl bond formations compared to EWGs like sulfonyl .
  • Steric Effects: Ethoxy and trifluoromethyl groups () introduce steric bulk, reducing reaction rates but improving selectivity in crowded environments .
  • Positional Isomerism: 3-Methoxy derivatives () exhibit altered electronic profiles, favoring meta-substitution patterns in drug scaffolds .

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.

  • Molecular Formula : C13H19B O3
  • Molecular Weight : 250.10 g/mol
  • CAS Number : 59557920
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety, which may contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boronic acids or esters under specific conditions. The presence of the dioxaborolane unit enhances the compound's stability and solubility in various organic solvents.

Inhibitory Effects on Kinases

Recent studies have highlighted the compound's potential as an inhibitor of various kinases. For instance:

  • GSK-3β Inhibition : The compound has been shown to inhibit GSK-3β with an IC50 value in the nanomolar range. This is significant as GSK-3β is implicated in numerous diseases, including Alzheimer's and cancer .

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse neuronal (HT-22) and microglial (BV-2) cell lines demonstrated that:

  • Cell Viability : At concentrations up to 10 µM, the compound did not significantly reduce cell viability in HT-22 cells, indicating a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

The compound exhibited notable anti-inflammatory properties:

  • Nitric Oxide (NO) Production : In BV-2 microglial cells, it significantly reduced NO levels at concentrations as low as 1 µM. This suggests its potential use in treating neuroinflammatory conditions .

Study on Neurodegenerative Diseases

In a study investigating compounds for neurodegenerative diseases, this compound was evaluated for its ability to modulate pathways involved in neuronal survival and inflammation. Results indicated that it could enhance neuronal resilience against stressors while simultaneously reducing inflammatory markers .

Evaluation of Metabolic Stability

The metabolic stability of the compound was assessed using mouse liver microsomes. The results showed that it maintained stability over time with minimal degradation compared to standard controls like verapamil. This characteristic is crucial for its development as a drug candidate .

Summary of Biological Activities

Activity TypeObserved EffectIC50 Value
GSK-3β InhibitionCompetitive inhibition~8 nM
Cytotoxicity (HT-22 Cells)No significant decrease in viabilityUp to 10 µM
Anti-inflammatory (BV-2)Reduced NO levelsEffective at 1 µM

Q & A

Q. What are the established synthetic routes for preparing 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. A common approach involves reacting 5-bromo-2-methoxypyridine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Alternative routes may employ halogenated precursors and transition-metal-catalyzed borylation .

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.5–8.5 ppm). ¹¹B NMR detects the dioxaborolane group (δ 30–35 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₂₁BNO₃: calculated 250.16, observed 250.16) .
  • X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 software refines bond lengths and angles, confirming spatial arrangement. For example, the boron-oxygen bond length typically ranges from 1.35–1.40 Å .

Q. What safety protocols are critical during handling and storage?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Moisture-sensitive boronic esters degrade rapidly in humid environments .
  • Handling : Use PPE (gloves, goggles), avoid ignition sources (sparks, open flames), and work in a fume hood. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for aryl-aryl couplings. For electron-deficient substrates, add ligands like SPhos or XPhos to enhance turnover .
  • Solvent/Base Systems : Use toluene/EtOH (3:1) with Na₂CO₃ or Cs₂CO₃ for mild conditions. Elevated temperatures (80–110°C) improve yields for sterically hindered partners .
  • Monitoring : Track reaction progress via TLC or LC-MS. Post-coupling, purify via recrystallization (e.g., MeOH/H₂O) to remove Pd residues .

Q. How to resolve conflicting crystallographic data during structure refinement?

  • Disorder/Twinning : Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disordered methoxy/dioxaborolane groups, apply PART and SUMP restraints .
  • Validation Tools : OLEX2’s built-in validation (e.g., CheckCIF) identifies outliers in bond angles/thermal parameters. Adjust weighting schemes (WGHT) to improve R-factors .

Q. What analytical strategies identify byproducts in cross-coupling reactions?

  • LC-MS/GC-MS : Detect deborylation products (e.g., 2-methoxy-5-hydroxypyridine) or homocoupling byproducts (e.g., biaryl dimers) .
  • Isolation Techniques : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate and characterize minor impurities .

Q. How do computational methods (e.g., DFT) predict reactivity in catalytic cycles?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(2d,p) level to model transition states. Frontier Molecular Orbital (FMO) analysis reveals nucleophilic/electrophilic sites (e.g., boron center’s LUMO) .
  • Solvent Effects : Include PCM models (e.g., THF) to simulate solvation energy barriers for oxidative addition/reductive elimination steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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